molecular formula C14H8BrNO5 B3666483 4-bromo-2-formylphenyl 4-nitrobenzoate

4-bromo-2-formylphenyl 4-nitrobenzoate

Katalognummer: B3666483
Molekulargewicht: 350.12 g/mol
InChI-Schlüssel: NRHQVFRLPBOLPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-formylphenyl 4-nitrobenzoate (also referred to as 4-formyl-2-nitrophenyl 4-bromo benzoate or F4BrB in literature) is a nitroaromatic ester with a bromine substituent on the benzoate ring and a formyl group on the phenolic ring. It is synthesized via esterification of 4-bromobenzoic acid derivatives with 4-hydroxy-3-nitrobenzaldehyde, often using thionyl chloride and pyridine as catalysts . This compound has been studied for its structural and crystallographic properties, particularly in the context of intermolecular interactions (e.g., halogen bonding, C–H···O contacts) that influence its solid-state packing .

Eigenschaften

IUPAC Name

(4-bromo-2-formylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5/c15-11-3-6-13(10(7-11)8-17)21-14(18)9-1-4-12(5-2-9)16(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHQVFRLPBOLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Crystallographic Differences

Key Compounds Compared:

4-Formyl-2-nitrophenyl 4-chlorobenzoate (F2ClB)

4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate (Compound I)

Ethyl 4-nitrobenzoate

Property F4BrB (Target Compound) F2ClB Compound I Ethyl 4-Nitrobenzoate
Dihedral Angle 62.90° (between benzene rings) 19.55° 4.96° N/A (simpler ester)
Substituents Br (para), NO₂ (para) Cl (para), NO₂ (para) NO₂ (meta), CH₃ (ortho) NO₂ (para), ethyl ester
Crystal Packing Halogen (Br···O) interactions Weak C–H···O interactions Helical chains via C–H···O Not reported
Melting Point Not explicitly reported Not explicitly reported 398 K ~350–355 K

Analysis :

  • Dihedral Angles : The bromine substituent in F4BrB induces significant twisting (62.90°) between the aromatic rings, compared to 19.55° in F2ClB (chloro) and 4.96° in Compound I (methyl-nitro). This suggests that bulkier substituents (Br > Cl > CH₃) increase steric hindrance, altering molecular conformation .
  • Intermolecular Interactions : F4BrB exhibits Br···O halogen bonding, while Compound I relies on weak C–H···O interactions for helical chain formation . These differences impact solubility and thermal stability.
Key Comparisons:

Cholinesterase Inhibition: The 4-nitrobenzoate group (as in F4BrB) shows lower inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to 3,4-dimethoxybenzoate derivatives. This highlights the role of electron-withdrawing (NO₂) vs. electron-donating (OCH₃) groups in pharmacological activity . Molecular docking studies suggest that the formyl group in F4BrB may form hydrogen bonds with catalytic residues, but the nitro group reduces binding affinity .

This underscores the positional sensitivity of nitro groups in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-formylphenyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
4-bromo-2-formylphenyl 4-nitrobenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.